
Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Pyrrolidin-1-yl)acetic acid (CAS No: 37386-15-5), a key building block in pharmaceutical and

chemical synthesis. This document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental

protocols.

Core Spectroscopic Data
The structural integrity and purity of 2-(Pyrrolidin-1-yl)acetic acid can be ascertained through

a combination of spectroscopic techniques. The key data points are summarized below.

Table 1: Mass Spectrometry Data
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Parameter Value

Molecular Formula C₆H₁₁NO₂

Molecular Weight 129.16 g/mol

Ionization Mode Electrospray Ionization (ESI)

Observed Ion [M+H]⁺

Calculated Mass 129.1

Measured Mass 130.1

Note: The measured mass reflects the protonated molecule.

Due to the limited availability of public domain experimental spectra, typical and predicted data

for NMR and IR are presented.

Table 2: Predicted ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.4 s 2H
-CH₂- (acetic acid

moiety)

~2.7 t 4H
-N-CH₂- (pyrrolidine

ring)

~1.8 m 4H
-CH₂-CH₂- (pyrrolidine

ring)

~11-13 br s 1H -COOH

Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental

conditions.

Table 3: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

~175 C=O (carboxylic acid)

~60 -CH₂- (acetic acid moiety)

~54 -N-CH₂- (pyrrolidine ring)

~24 -CH₂-CH₂- (pyrrolidine ring)

Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental

conditions.

Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Description of Vibration

2500-3300
O-H stretch (broad, characteristic of carboxylic

acid)

2960-2850 C-H stretch (aliphatic)

~1710 C=O stretch (carboxylic acid dimer)

~1640 O-H bend (in-plane)

~1400 C-H bend

~1250 C-O stretch

~920 O-H bend (out-of-plane, broad)

Sample phase: KBr pellet or ATR.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Synthesis of 2-(Pyrrolidin-1-yl)acetic acid
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A common synthetic route involves the reaction of pyrrolidine with a haloacetic acid derivative,

followed by hydrolysis. A typical procedure is as follows:

Reaction: Ethyl bromoacetate is added dropwise to a solution of pyrrolidine in a suitable

solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for several hours.

Hydrolysis: The resulting ethyl 2-(pyrrolidin-1-yl)acetate is then hydrolyzed using a strong

acid, such as 8N HCl, by heating the mixture at 95°C for 16 hours.

Work-up: Upon completion, the reaction mixture is concentrated. The product is then

extracted and the solvent is removed by distillation to yield 2-(pyrrolidin-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-(pyrrolidin-1-yl)acetic acid is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide).

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C

NMR, proton decoupling is employed to simplify the spectrum.

Referencing: Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the

attenuated total reflectance (ATR) crystal.

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray

ionization (ESI) source.
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically

a mixture of water and acetonitrile or methanol, with a small amount of formic acid to

promote protonation.

Infusion: The sample solution is introduced into the ESI source via direct infusion or through

a liquid chromatography (LC) system.

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the

protonated molecule [M+H]⁺.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like 2-
(Pyrrolidin-1-yl)acetic acid is illustrated below.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297299#spectroscopic-data-of-2-pyrrolidin-1-yl-
acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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